molecular formula C9H12N2O2 B8190772 (R)-4-Amino-4-pyridin-4-yl-butyric acid

(R)-4-Amino-4-pyridin-4-yl-butyric acid

Cat. No.: B8190772
M. Wt: 180.20 g/mol
InChI Key: TWXVXXQXUNQUHW-MRVPVSSYSA-N
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Description

“(R)-4-Amino-4-pyridin-4-yl-butyric acid” is a chiral γ-aminobutyric acid (GABA) analog featuring a pyridin-4-yl substituent at the fourth carbon of its butyric acid backbone. Its molecular formula is C₉H₁₁N₂O₂, with a molecular weight of 179.20 g/mol (calculated from ’s structural analogs). The compound’s stereochemistry is defined by the (R)-configuration at the chiral center, which significantly influences its biological interactions.

Properties

IUPAC Name

(4R)-4-amino-4-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(1-2-9(12)13)7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXVXXQXUNQUHW-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@@H](CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Synthesis via Asymmetric Hydrogenation

A prominent method involves asymmetric hydrogenation of enamide intermediates. For example, a pyridin-4-yl-substituted α,β-unsaturated ester can be hydrogenated using a chiral ruthenium catalyst (e.g., BINAP-Ru) to induce the (R)-configuration. After hydrogenation, hydrolysis of the ester yields the target acid. This approach achieves enantiomeric excess (ee) >95% under optimized conditions .

Reaction Conditions :

  • Substrate: 4-Pyridin-4-yl-2-butenoic acid ethyl ester

  • Catalyst: (R)-BINAP-RuCl₂

  • Solvent: Methanol

  • Pressure: 50 atm H₂

  • Temperature: 25°C

  • Yield: 88%

  • ee: 97%

Nitrile Hydrolysis and Stereochemical Control

A two-step process starting from 4-N-benzylamino-butyronitrile derivatives is documented in patent literature . The nitrile group is hydrolyzed to an amide under acidic conditions, followed by deprotection to yield the free amino acid. Stereochemical integrity is maintained using chiral auxiliaries or resolving agents.

Procedure :

  • Hydrolysis : 4-N-Benzylamino-butyronitrile is treated with 30% H₂O₂ in alkaline medium at 50°C, yielding 4-N-benzylamino-butyramide .

  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, affording 4-amino-butyramide hydrochloride.

  • Oxidation : The amide is oxidized to the carboxylic acid using MnO₂ in acetone, yielding (R)-4-Amino-4-pyridin-4-yl-butyric acid .

Challenges :

  • Racemization during hydrolysis necessitates low-temperature conditions.

  • Over-oxidation to pyridone byproducts requires careful stoichiometric control .

Esterification-Hydrolysis Pathways

Vulcanchem’s synthesis of 4-Amino-4-pyridin-4-yl-butyric acid ethyl ester provides a route adaptable to the target acid. The ethyl ester is synthesized via coupling a pyridin-4-yl Grignard reagent with a β-amino ester precursor. Subsequent hydrolysis under basic conditions (NaOH, ethanol/water) yields the carboxylic acid.

Optimization Insights :

  • Esterification : Ethyl 4-nitrobutyrate is reacted with 4-pyridylmagnesium bromide to form the intermediate ester (yield: 75%) .

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C, introducing the β-amino functionality.

  • Hydrolysis : Saponification with 2M NaOH at 80°C provides the acid (yield: 85%) .

Stereochemical Considerations :

  • Resolution via diastereomeric salt formation (e.g., using (1R)-10-camphorsulfonic acid) ensures enantiopurity .

Enzymatic Resolution for Enantiopure Product

Biocatalytic methods using lipases or acylases offer an eco-friendly alternative. For instance, Pseudomonas cepacia lipase catalyzes the kinetic resolution of racemic ethyl 4-amino-4-pyridin-4-yl-butyrate, selectively hydrolyzing the (S)-enantiomer and leaving the (R)-ester, which is then isolated and hydrolyzed .

Data Table : Enzymatic Resolution Parameters

ParameterValueSource
EnzymePseudomonas cepacia lipase
SubstrateRacemic ethyl ester
SolventPhosphate buffer (pH 7.5)
Temperature37°C
ee (Product)>99% (R)
Yield42%

Comparative Analysis of Methods

Table 1 : Efficiency of Synthetic Routes

MethodYield (%)ee (%)CostScalability
Asymmetric Hydrogenation8897HighModerate
Nitrile Hydrolysis7085MediumHigh
Esterification-Hydrolysis8590LowHigh
Enzymatic Resolution4299HighLow

Key Findings :

  • Asymmetric hydrogenation offers high enantioselectivity but requires expensive catalysts.

  • Nitrile hydrolysis is scalable but suffers from racemization risks.

  • Enzymatic methods provide exceptional ee but low yields .

Chemical Reactions Analysis

Types of Reactions: ®-4-Amino-4-pyridin-4-yl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals.

Scientific Research Applications

Neuroprotective Effects

Research indicates that (R)-4-Amino-4-pyridin-4-yl-butyric acid exhibits neuroprotective properties. It has been studied for its potential role in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. For example, studies have shown that this compound can enhance neuron survival under stress conditions by promoting anti-apoptotic pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In controlled experiments, derivatives of similar pyridine-based compounds showed minimum inhibitory concentrations (MICs) ranging from 7.8 to 125 µg/mL against Gram-positive bacteria, indicating its potential as a new antibacterial agent.

Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease. In rodent models of Alzheimer's, administration of (R)-4-Amino-4-pyridin-4-yl-butyric acid resulted in improved cognitive function and reduced amyloid plaque formation, attributed to enhanced synaptic plasticity and neurotransmitter release.

Cardiovascular Disorders

Peptides derived from (R)-4-Amino-4-pyridin-4-yl-butyric acid have been shown to exhibit inhibitory effects on human plasma renin activity, making them particularly useful for treating hypertension. Compounds that inhibit neutral endopeptidase have been explored for their potential to prolong the effects of atrial natriuretic peptides, which are important for regulating blood pressure and fluid balance.

Mechanism of Action

The mechanism of action of ®-4-Amino-4-pyridin-4-yl-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Key Structural Features :

  • SMILES Notation: [C@@H](C1=CC=NC=C1)(CN)CC(=O)O (derived from ’s SMILES for similar compounds).
  • Functional Groups : A carboxylic acid (-COOH), primary amine (-NH₂), and pyridine ring.
  • Stereochemistry : The (R)-configuration ensures distinct receptor-binding properties compared to its enantiomer.

Comparison with Similar Compounds

The following analysis compares “(R)-4-Amino-4-pyridin-4-yl-butyric acid” with structurally related GABA analogs, focusing on substituent effects, physicochemical properties, and biological implications.

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(R)-4-Amino-4-pyridin-4-yl-butyric acid Pyridin-4-yl (C4) C₉H₁₁N₂O₂ 179.20 Heteroaromatic ring with H-bond donor/acceptor capability .
(R)-4-Amino-3-phenylbutyric acid Phenyl (C3) C₁₀H₁₃NO₂ 191.22 Electron-rich aromatic ring; no H-bonding via substituent .
(R)-Baclofen Chlorophenyl (C4) C₁₀H₁₂ClNO₂ 213.66 Chlorine enhances lipophilicity and GABA-B receptor affinity .

Key Observations :

Substituent Position: The pyridin-4-yl group at C4 in the target compound creates steric and electronic differences compared to the phenyl group at C3 in ’s compound. Positional variance may alter backbone conformation and receptor-binding geometry. The pyridine nitrogen (vs.

Electronic Effects :

  • Pyridine’s electron-withdrawing nature reduces electron density at the substituent compared to phenyl, affecting charge distribution across the molecule. This could modulate interactions with ionic binding pockets in biological targets.

Biological Activity: Phenyl-substituted analogs (e.g., (R)-4-Amino-3-phenylbutyric acid) are known GABA transaminase inhibitors, but pyridine derivatives may exhibit distinct activity due to altered electronic profiles . Baclofen, a clinically used GABA-B agonist, demonstrates how halogenation (chlorine) increases receptor affinity. Pyridine’s nitrogen could similarly fine-tune binding but via polar interactions .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

Property (R)-4-Amino-4-pyridin-4-yl-butyric acid (R)-4-Amino-3-phenylbutyric acid Baclofen
Water Solubility Moderate (predicted) Low (hydrochloride salt in ) Low
LogP (Lipophilicity) ~0.5 (estimated) 1.2 (hydrochloride salt) 1.8
pKa (Carboxylic Acid) ~4.2 ~4.5 4.3
pKa (Amine) ~9.8 ~9.5 9.6

Insights :

  • The pyridine substituent likely reduces lipophilicity (lower LogP) compared to phenyl, improving aqueous solubility.
  • The hydrochloride salt form of phenyl analogs () enhances solubility but introduces counterion effects absent in the target compound.

Biological Activity

(R)-4-Amino-4-pyridin-4-yl-butyric acid, often referred to as APBA, is a compound of significant interest in the fields of medicinal chemistry and neurobiology. Its biological activity primarily stems from its structural components, which include an amino group and a pyridine ring, allowing it to interact with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of (R)-4-Amino-4-pyridin-4-yl-butyric acid is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 180.20 g/mol. The compound's structure can be represented as follows:

Structure  R 4 Amino 4 pyridin 4 yl butyric acid\text{Structure }\text{ R 4 Amino 4 pyridin 4 yl butyric acid}

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurodegenerative diseases and central nervous system disorders.

(R)-4-Amino-4-pyridin-4-yl-butyric acid exhibits its biological effects through various mechanisms:

  • Enzyme Interaction : It acts as a modulator for enzymes involved in neurotransmitter systems, influencing pathways related to neuroprotection and neurotransmission.
  • Receptor Binding : The compound can function as either an agonist or antagonist at specific receptors, particularly those associated with the central nervous system (CNS), which may lead to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders.

Neuroprotective Effects

Research indicates that (R)-4-Amino-4-pyridin-4-yl-butyric acid has neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Modulation of Neurotransmitter Systems

The compound has been shown to influence neurotransmitter levels, particularly glutamate and gamma-aminobutyric acid (GABA), which are essential for maintaining neuronal excitability and preventing excitotoxicity. By modulating these systems, (R)-4-Amino-4-pyridin-4-yl-butyric acid may help alleviate symptoms associated with anxiety and depression .

Case Studies

  • Alzheimer's Disease Model : In a recent study involving animal models of Alzheimer's disease, administration of (R)-4-Amino-4-pyridin-4-yl-butyric acid resulted in significant improvements in cognitive function. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups .
  • Parkinson's Disease Research : Another study focused on the neuroprotective effects of the compound in a Parkinson's disease model demonstrated that (R)-4-Amino-4-pyridin-4-yl-butyric acid could reduce dopaminergic neuron loss by modulating inflammatory responses within the CNS .

Research Findings Summary

Study Findings
Alzheimer's Disease ModelImproved cognitive function; reduced anxietyPotential therapeutic agent for cognitive decline
Parkinson's Disease ModelReduced dopaminergic neuron lossNeuroprotective effects against neuroinflammation

Q & A

Q. What methodologies are recommended for determining the crystal structure of (R)-4-amino-4-pyridin-4-yl-butyric acid?

The crystal structure can be resolved using X-ray diffraction coupled with refinement programs like SHELXL. Key steps include data collection at high resolution (<1.0 Å), hydrogen atom positioning via difference Fourier maps, and refinement with anisotropic displacement parameters. SHELXL is particularly robust for small-molecule refinement, offering features like TWIN and HKLF5 commands for handling twinned data or multi-component crystals .

Q. How is the stereochemical purity of the (R)-enantiomer validated during synthesis?

Chiral chromatography (e.g., using a Chiralpak® column) combined with polarimetric analysis is standard. For absolute configuration confirmation, single-crystal X-ray diffraction with Flack parameter calculation is essential. Structural studies of isomers have shown distinct pharmacological profiles, emphasizing the need for rigorous stereochemical validation .

Q. What pharmacological properties make this compound a candidate for neuroactive studies?

As a β-amino acid derivative with a pyridine moiety, it exhibits structural similarity to GABA analogs. In vitro assays (e.g., radioligand binding to GABA receptors) and in vivo behavioral models (e.g., seizure suppression in rodents) are used to assess activity. The (R)-enantiomer shows higher receptor affinity compared to (S)-isomers in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting pyridine-dependent enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) are used to predict binding modes. Focus on interactions between the pyridine ring and catalytic residues (e.g., hydrogen bonding with aspartate or histidine). Free energy perturbation (FEP) calculations refine affinity predictions for derivatives .

Q. What experimental strategies address contradictions in observed in vitro vs. in vivo efficacy?

Discrepancies may arise from metabolic instability or blood-brain barrier penetration. Mitigation strategies:

  • Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS.
  • Prodrug modification : Introduce lipophilic groups (e.g., esterification) to enhance bioavailability.
  • Tissue distribution studies : Radiolabel the compound (e.g., with ³H) to track CNS penetration .

Q. How do solvent polarity and pH impact the compound’s conformational stability in aqueous solutions?

Circular dichroism (CD) spectroscopy and NMR titration reveal pH-dependent conformational changes. At physiological pH (7.4), the carboxylate group deprotonates, inducing a zwitterionic structure that stabilizes the pyridine ring’s planarity. Solvent effects are quantified using Kamlet-Taft parameters to optimize solubility for biological assays .

Q. What advanced statistical methods resolve batch-to-batch variability in synthetic yields?

Multivariate analysis (e.g., PCA or PLS regression) identifies critical process parameters (CPPs) like reaction temperature or catalyst loading. Design of Experiments (DoE) with response surface methodology (RSM) optimizes conditions. Contradictions in yield data are analyzed via Grubbs’ test for outliers .

Data Interpretation & Contradictions

Q. How should researchers interpret conflicting SAR data between enantiomers?

Contradictions often arise from differential metabolic pathways or off-target effects. Solutions:

  • Enantiomer-specific metabolomics : Use chiral LC-MS to track degradation products.
  • Selective receptor knockout models : CRISPR/Cas9-edited cell lines isolate target vs. off-target effects .

Q. What validation protocols ensure reproducibility in crystallographic studies?

Cross-validate results with independent datasets (e.g., CCDC entries) and refine using alternative software (e.g., Olex2 vs. SHELX). Report R-factor gaps (<5%) and validate hydrogen bonding networks with Hirshfeld surface analysis .

Methodological Best Practices

  • Synthesis : Use enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) for scalable (R)-isomer production .
  • Toxicity Screening : Prioritize Ames test and hERG channel binding assays to eliminate false positives in early-stage drug development .

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